1-(3-Amino-4-(chloromethyl)phenyl)-2-chloropropan-1-one is a chemical compound with significant relevance in organic synthesis and biological research. It is classified under the category of chlorinated organic compounds, specifically as an aromatic amine derivative. This compound serves as a versatile intermediate in the synthesis of more complex molecules and has applications in enzyme inhibition studies and other biochemical interactions.
The compound can be sourced from various chemical suppliers and is typically produced through multi-step synthetic routes involving chloromethylation and amination reactions. Its structural characteristics make it a valuable building block in organic chemistry.
The synthesis of 1-(3-Amino-4-(chloromethyl)phenyl)-2-chloropropan-1-one typically involves several key steps:
The molecular structure of 1-(3-Amino-4-(chloromethyl)phenyl)-2-chloropropan-1-one can be represented using various notations:
| Property | Value |
|---|---|
| Molecular Formula | C10H11Cl2N O |
| Molecular Weight | 232.10 g/mol |
| InChI | InChI=1S/C10H11Cl2NO/c11-5-4... |
| InChI Key | CAJJPSRCZNJREA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)N)CCl)C(=O)CCCl |
This data illustrates the compound's complex structure, which includes a phenyl ring with amino and chloromethyl substituents.
1-(3-Amino-4-(chloromethyl)phenyl)-2-chloropropan-1-one is involved in various chemical reactions:
Common reagents for these reactions include:
The mechanism by which 1-(3-Amino-4-(chloromethyl)phenyl)-2-chloropropan-1-one exerts its effects involves interactions with various molecular targets such as enzymes and receptors. Its functional groups enable it to form covalent or reversible bonds with these targets, modulating their activity and influencing biochemical pathways. This interaction is crucial for its role in enzyme inhibition studies, where it may affect metabolic processes.
The physical properties of 1-(3-Amino-4-(chloromethyl)phenyl)-2-chloropropan-1-one include:
Key chemical properties include:
1-(3-Amino-4-(chloromethyl)phenyl)-2-chloropropan-1-one has several applications in scientific research:
CAS No.: 3616-06-6
CAS No.: 11003-57-9
CAS No.: 83324-51-0
CAS No.: 73545-11-6
CAS No.: 2034366-97-5